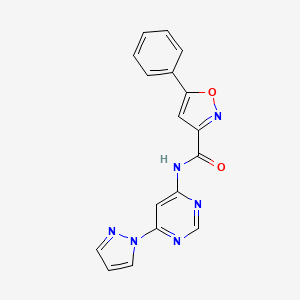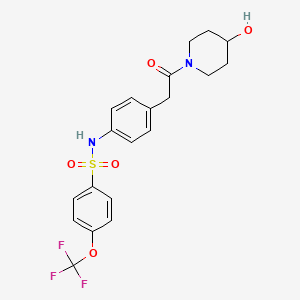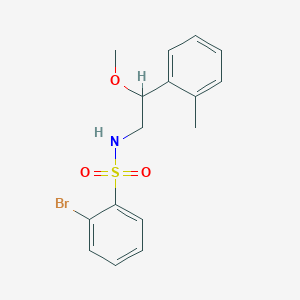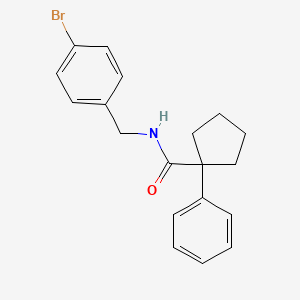![molecular formula C23H25N3O5 B2877294 3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941927-99-7](/img/structure/B2877294.png)
3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of spirocyclic compounds. It has been found to possess various biological activities that make it a potential candidate for use in scientific research applications.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to "3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" has focused on their synthesis and crystal structure elucidation. For instance, studies have detailed the synthesis and crystal structures of oxaspirocyclic compounds and spirohydantoin derivatives, emphasizing the importance of single crystal X-ray crystallography in determining their structures. These studies explore the spatial arrangement and molecular interactions within the crystal lattices, providing insights into the compounds' stability and potential reactivity (Jinhe Jiang & Wulan Zeng, 2016; A. Lazić et al., 2022).
Antimicrobial and Detoxification Applications
One notable application is in the development of antimicrobial and detoxification materials. N-Halamine-coated cotton, synthesized using derivatives of triazaspirodecane dione, demonstrates potent antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli O157:H7. These materials offer a promising avenue for creating surfaces and textiles with built-in resistance to microbial growth, highlighting the compound's potential in public health and safety applications (X. Ren et al., 2009).
Corrosion Inhibition
Research has also delved into the compound's efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. Derivatives of the compound have been synthesized and tested, demonstrating significant potential in protecting metal surfaces from corrosion. This application is critical in industries where metal longevity and integrity are paramount, such as in construction and manufacturing (M. Chafiq et al., 2020).
properties
IUPAC Name |
3-benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-30-18-9-8-17(14-19(18)31-2)20(27)25-12-10-23(11-13-25)21(28)26(22(29)24-23)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHDMQIQWNJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2877214.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)
![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)



![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)

![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
